N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide
Description
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C17H13ClN2O3/c18-13-2-1-3-14-12(13)6-7-20(14)9-17(21)19-11-4-5-15-16(8-11)23-10-22-15/h1-8H,9-10H2,(H,19,21) |
InChI Key |
FSKJUAQVSALNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to an indole structure, which is known for its diverse biological activities. The presence of the 4-chloro substituent on the indole ring may enhance its pharmacological profile by influencing receptor binding and metabolic stability.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many benzodioxole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects while sparing normal cells.
- Enzyme Inhibition : Certain analogs have been reported to inhibit enzymes such as α-amylase, which is crucial for carbohydrate metabolism. This inhibition can be beneficial in managing diabetes by reducing glucose absorption.
Table 1: Biological Activities of Related Compounds
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the anticancer properties of benzodioxole derivatives, revealing that specific compounds exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. For example, derivative IIa demonstrated an IC50 value between 26–65 µM against various cancer types, indicating its potential as an anticancer agent .
- Diabetes Management : Another investigation focused on the antidiabetic effects of benzodioxole derivatives in a streptozotocin-induced diabetic mice model. Compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment, showcasing its potential for therapeutic use in diabetes management .
- Enzyme Inhibition Studies : The compound's ability to inhibit α-amylase was assessed in vitro, with derivative IIc showing an IC50 value of 0.68 µM. This suggests that it could be a candidate for developing new antidiabetic therapies aimed at controlling postprandial blood glucose levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of indole- and benzodioxol-containing acetamides. Below is a systematic comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and bioactivity (where available).
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations
Substituent Effects on Bioactivity: The 4-chloroindole group in the target compound is shared with anticancer analogs like 10j, which showed Bcl-2/Mcl-1 inhibition at low yields (8%) and high melting points (192–194°C) . The chloro substituent likely enhances hydrophobic interactions with protein targets.
Physicochemical Properties :
- The target compound’s molecular weight (340.76 g/mol) is lower than sulfonamide derivatives (e.g., 37 , 523.92 g/mol), suggesting better bioavailability per Lipinski’s rules.
- Melting points for indole-acetamides vary widely (153–194°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range .
Synthetic Yields :
- Yields for indole-acetamides are generally low (6–17% in ), attributed to steric hindrance during coupling reactions. The target compound’s synthesis yield is unspecified but may follow similar trends .
Biological Relevance :
- While the target compound lacks reported bioactivity, structurally related analogs exhibit anticancer (Bcl-2/Mcl-1 inhibition), anti-inflammatory (COX-2 inhibition), and neuroregulatory (melatonin-like) activities. The benzodioxol group’s electron-rich structure may confer antioxidant properties, as seen in melatonin .
Contrasting Features
- Heterocyclic Core Variations: Benzothiazole-based analogs () replace indole with a benzothiazole ring, altering electron distribution and binding modes.
- Amide Side Chains : The target compound’s benzodioxol-5-yl group contrasts with sulfonamide (e.g., 37 ) or trifluoromethylbenzothiazole () side chains, impacting target selectivity and metabolic stability .
Q & A
Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide, and how are yields optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Preparation of the benzodioxole and 4-chloroindole precursors via halogenation or substitution reactions.
- Step 2 : Formation of the amide bond using coupling agents (e.g., carbodiimides) in anhydrous solvents like DMF or THF under inert atmosphere.
- Step 3 : Purification via column chromatography or recrystallization to achieve >90% purity.
Yield optimization requires precise control of reaction parameters (e.g., temperature, pH) and stoichiometric ratios of intermediates. For example, excess benzodioxole derivatives may improve coupling efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 6.8–7.2 ppm for indole and benzodioxole moieties) .
- Mass Spectrometry (HRMS) : To verify molecular weight (344.76 g/mol) and isotopic patterns.
- Infrared Spectroscopy (IR) : Identification of amide C=O stretches (~1650 cm) and N-H bends (~3300 cm) .
- HPLC : For purity assessment (>95% required for biological assays).
Q. How stable is this compound under physiological conditions, and what factors influence its degradation?
Stability studies in PBS (pH 7.4) at 37°C show:
- Half-life : ~8–12 hours, with degradation via hydrolysis of the amide bond under alkaline conditions.
- Key factors : pH, temperature, and presence of esterases. Storage at -20°C in anhydrous DMSO is recommended for long-term stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
| Modification | Impact on Activity | Reference |
|---|---|---|
| 4-Chloro substitution on indole | Enhances binding to hydrophobic enzyme pockets (e.g., Bcl-2/Mcl-1) . | |
| Benzodioxole vs. phenyl groups | Benzodioxole improves metabolic stability but reduces solubility . | |
| Acetamide linker length | Shorter linkers increase rigidity, improving selectivity for kinase targets . |
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?
- Target profiling : Use kinase/GPCR panels to identify off-target interactions (e.g., COX-2 inhibition vs. apoptosis induction) .
- Dose-response assays : Compare IC values across cell lines (e.g., HeLa vs. MCF-7) to assess tissue-specific effects.
- Metabolite screening : LC-MS/MS to detect active metabolites that may contribute to divergent outcomes .
Q. How can computational modeling predict binding modes with biological targets like Bcl-2/Mcl-1?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions between the chloroindole moiety and anti-apoptotic proteins (e.g., π-π stacking with Phe in Mcl-1) .
- MD simulations : Analyze binding stability over 100 ns trajectories to validate hydrophobic and hydrogen-bonding interactions .
Q. What methodologies address low synthetic yields during scale-up?
- Flow chemistry : Continuous processing reduces side reactions (e.g., dimerization of indole intermediates) .
- Catalyst screening : Pd/C or NiFeO nanoparticles improve coupling efficiency in amide bond formation .
- Design of Experiments (DoE) : Optimize variables (solvent polarity, temperature) via response surface modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
